4-acetyl-1-(2-bromoethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-1-(2-bromoethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are found in many natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-(2-bromoethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Bromoethyl Group: The bromoethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a bromoethyl group.
Acetylation and Hydroxylation: The acetyl and hydroxyl groups are introduced through selective acetylation and hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-1-(2-bromoethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted pyrrole derivatives
Scientific Research Applications
4-acetyl-1-(2-bromoethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-1-(2-bromoethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-1-(2-bromoethyl)-3-hydroxy-5-(3-nitrophenyl)-5H-pyrrol-2-one
- 4-acetyl-1-(2-methoxy-2-oxoethyl)pyridinium bromide
Uniqueness
4-acetyl-1-(2-bromoethyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H14BrNO3 |
---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
3-acetyl-1-(2-bromoethyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H14BrNO3/c1-9(17)11-12(10-5-3-2-4-6-10)16(8-7-15)14(19)13(11)18/h2-6,12,18H,7-8H2,1H3 |
InChI Key |
LQHIFEIHBIJABM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCBr)O |
Origin of Product |
United States |
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